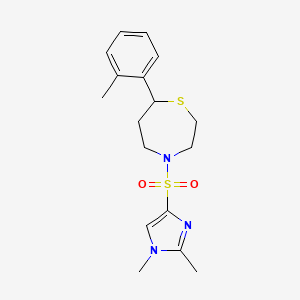

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

描述

4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a sulfonated imidazole moiety and an ortho-tolyl substituent. Its structural complexity arises from the interplay of steric and electronic effects, including the sulfonyl group’s electron-withdrawing properties, the rigid o-tolyl group’s steric bulk, and the conformational flexibility of the thiazepane ring.

属性

IUPAC Name |

4-(1,2-dimethylimidazol-4-yl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-13-6-4-5-7-15(13)16-8-9-20(10-11-23-16)24(21,22)17-12-19(3)14(2)18-17/h4-7,12,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDTXOSKLZYFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CN(C(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a complex organic molecule notable for its diverse biological activities. Understanding its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound features several key functional groups:

- Imidazole ring : Contributes to its biological activity through interactions with biological targets.

- Sulfonyl group : Enhances solubility and reactivity.

- Thiazepane ring : Provides structural rigidity and potential interaction sites.

The molecular formula is , with a molecular weight of approximately 336.42 g/mol.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modulation of their activity. Additionally, the imidazole moiety can engage in hydrogen bonding and π-π interactions, further influencing the compound's biological effects.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of imidazole derivatives have shown potent inhibition of farnesyltransferase (FT), an enzyme critical in cancer cell proliferation. One study reported an FT IC50 value of 24 nM for a related compound, indicating strong potential for tumor suppression .

Antiurease Activity

Compounds containing imidazole and thiazepane rings have been evaluated for their antiurease activity. The mechanism involves inhibiting urease, an enzyme linked to various pathologies. In comparative studies, certain derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting enhanced efficacy .

| Compound Code | Antiurease IC50 (µM) | Antioxidant Activity (%) |

|---|---|---|

| 4a | 47.53 | 62.58 |

| 4b | 47.64 | 71.74 |

| 4c | 11.35 | 71.87 |

| 4d | 9.95 | 90.39 |

| Quercetin | 16.96 | 93.21 |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antitumor Effects : A series of imidazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth at micromolar concentrations.

- Enzyme Inhibition : In vitro assays revealed that compounds with the thiazepane structure effectively inhibited urease activity, which is crucial in treating infections caused by urease-producing bacteria.

- Structure-Activity Relationship (SAR) : Modifications to the substituents on the imidazole and thiazepane rings have been shown to enhance or diminish biological activity, providing insights into optimal structural configurations for therapeutic efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonated Heterocycles

Compounds with sulfonated heterocycles, such as 1,4-benzodioxine-based thiadiazole derivatives (e.g., those synthesized in ), share functional similarities. However, the imidazole sulfonyl group in the target compound confers distinct electronic properties. For example:

- Solubility : Sulfonation generally increases aqueous solubility, a critical factor in bioavailability.

Ortho-Tolyl-Substituted Complexes

highlights the role of the o-tolyl group in platinum complexes. Key comparisons include:

- Steric Hindrance : The o-tolyl substituent in the target compound likely induces steric strain, analogous to the 51.7° twist observed in [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ . This may restrict conformational flexibility, impacting molecular recognition.

- Electronic Effects : The o-tolyl group’s electron-donating methyl substituent could stabilize π-π* transitions, as seen in the blue-shifted MLCT (metal-to-ligand charge transfer) bands of platinum complexes .

Thiazepane vs. Piperazine Derivatives

Thiazepane rings (7-membered) differ from piperazine analogs (6-membered) in:

- Conformational Flexibility : Increased flexibility may improve adaptability to biological targets.

Data Table: Comparative Properties of Key Analogs

Research Findings and Implications

- Structural Insights : The o-tolyl group’s steric effects (as observed in ) suggest that the target compound may exhibit restricted rotation, influencing its binding mode in biological systems.

- Synthetic Challenges : The sulfonated imidazole moiety likely requires precise crystallization techniques, as described in and , where SHELX software is critical for resolving complex stereochemistry.

- Biological Potential: While direct activity data are lacking, sulfonated heterocycles (e.g., thiadiazoles in ) often exhibit antimicrobial or anticancer properties, suggesting avenues for further study.

常见问题

Q. How does the compound’s reactivity compare to structurally related thiazepanes in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group increases electrophilicity at the thiazepane sulfur, enhancing susceptibility to nucleophiles (e.g., thiols, amines). Kinetic studies under pseudo-first-order conditions (excess nucleophile) quantify rate constants. Hammett plots correlate substituent effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。